(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15853746
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | [2-(6-aminopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H17N3O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H2,17,18) |
| Standard InChI Key | WOULPGXDNPPGGD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)N |
Introduction
(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, an aminopyridine moiety, and a phenyl group connected through a carbonyl linkage. This compound belongs to a class of molecules that may exhibit diverse biological activities due to the presence of functional groups that can interact with various biological targets.
Synthesis Methods
The synthesis of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. These methods often require precise control over reaction conditions to achieve high yields and purity. Common techniques include:
-
Condensation Reactions: Involving the reaction of appropriate pyrrolidine and pyridine derivatives with phenyl ketones.
-
Chromatography: Used for purification to ensure high purity of the final product.
Biological Activity and Potential Applications
Research indicates that compounds similar to (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can exhibit significant biological activities, including potential roles as pharmaceuticals. The specific biological activity of this compound would need to be evaluated through targeted assays.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |
| Receptor Binding | Ability to bind to receptors, influencing cellular signaling pathways. |
| Antimicrobial Activity | Possible activity against microorganisms due to its structural features. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume